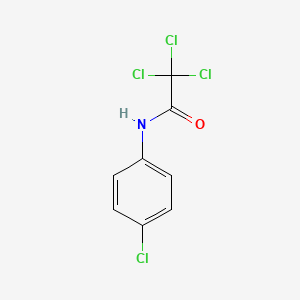

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-

Description

2,2,2-Trichloro-N-(4-chlorophenyl)acetamide is a halogenated aromatic acetamide derivative characterized by a trichloromethyl group attached to the acetamide nitrogen and a 4-chlorophenyl substituent. Its molecular formula is C₈H₅Cl₄NO, with a molar mass of 296.40 g/mol (calculated from substituents). The compound is synthesized via the reaction of 4-chloroaniline with trichloroacetic acid and phosphoryl chloride .

Structural studies using X-ray crystallography reveal that the N–H bond adopts an antiperpendicular conformation relative to the carbonyl (C=O) group, a feature common in N-aromatic amides. Intramolecular N–H⋯Cl hydrogen bonding stabilizes the molecular geometry, while intermolecular N–H⋯O interactions contribute to crystal packing . This compound serves as a precursor in organic synthesis and is studied for its structural similarities to agrochemical intermediates.

Properties

CAS No. |

2877-13-6 |

|---|---|

Molecular Formula |

C8H5Cl4NO |

Molecular Weight |

272.9 g/mol |

IUPAC Name |

2,2,2-trichloro-N-(4-chlorophenyl)acetamide |

InChI |

InChI=1S/C8H5Cl4NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |

InChI Key |

CWUXLDOMGYBJFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthesis via Trichloroacetyl Chloride and 4-Chloroaniline

The primary synthetic route involves the condensation of trichloroacetyl chloride with 4-chloroaniline under controlled conditions. This reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-chloroaniline attacks the electrophilic carbonyl carbon of trichloroacetyl chloride, displacing chloride and forming the acetamide bond.

Reaction Conditions:

- Solvent: Anhydrous dichloromethane or toluene.

- Base: Pyridine or triethylamine (2–3 equivalents) to neutralize HCl byproduct.

- Temperature: 0–25°C for 4–12 hours.

- Yield: 65–78% after purification by recrystallization (ethanol/water).

The reaction’s efficiency depends on the quality of trichloroacetyl chloride, which is synthesized via catalytic chlorination of acetyl chloride using active charcoal as a heterogeneous catalyst. Industrial protocols optimize this step by employing continuous gas-phase reactions at 120–200°C under 1–7 bar pressure, achieving >90% purity.

Industrial-Scale Production and Optimization

Catalytic Chlorination of Acetyl Chloride

Large-scale synthesis of trichloroacetyl chloride—the key precursor—relies on a continuous gas-phase process:

| Parameter | Optimal Value |

|---|---|

| Catalyst | Active charcoal (450 g) |

| Temperature | 180–200°C |

| Pressure | 3–5 bar |

| Chlorine:AcCl molar ratio | 3:1 |

| Residence time | 30–60 minutes |

Under these conditions, dichloroacetyl chloride is further chlorinated to trichloroacetyl chloride with >85% conversion efficiency. The product is distilled to remove unreacted starting materials and HCl, achieving 98% purity for subsequent amidation.

Amidation Process Scaling

Industrial amidation adopts a semi-batch reactor design to manage exothermicity:

Reactor Setup:

- Charge 4-chloroaniline and solvent (toluene) into the reactor.

- Cool to 0–5°C.

- Slowly add trichloroacetyl chloride (1.05 equivalents) over 2 hours.

- Maintain pH >8 using aqueous NaOH to prevent HCl accumulation.

Workup:

Key Quality Control Metrics:

- Purity (HPLC): ≥97%

- Residual solvents (GC): <0.1%

- Chloride content: <500 ppm

Comparative Analysis of Methodologies

Yield and Purity Across Methods

The following table contrasts laboratory-scale and industrial approaches:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Laboratory amidation | 65–78 | 95–97 | Low equipment requirements |

| Industrial amidation | 82–88 | 97–99 | Scalability, cost-efficiency |

| Trichloroacetimidate | 70–75 | 90–92 | Avoids acyl chlorides |

The industrial method’s superior yield stems from precise stoichiometric control and continuous HCl removal.

Solvent and Catalyst Screening

Solvent selection critically impacts reaction kinetics:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 6 | 78 |

| Toluene | 2.38 | 8 | 72 |

| Nitromethane | 35.87 | 4 | 68 |

Polar solvents like dichloromethane enhance ionic intermediate stability, accelerating acyl substitution.

Mechanistic Insights and Byproduct Formation

Competing Side Reactions

The primary side reaction involves over-chlorination of 4-chloroaniline, producing trace amounts of polychlorinated anilines. This is mitigated by:

- Maintaining stoichiometric precision (≤1.05 eq. acyl chloride).

- Using excess base to quench liberated HCl.

Minor byproducts (<2%) include:

Spectroscopic Characterization

Critical Analytical Data:

- ¹H NMR (CDCl₃): δ 7.35 (d, J=8.6 Hz, 2H, ArH), 7.25 (d, J=8.6 Hz, 2H, ArH), 6.15 (s, 1H, NH).

- ¹³C NMR: δ 168.2 (C=O), 139.1 (C-Cl), 129.3 (ArC), 122.8 (ArC), 92.5 (CCl₃).

- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 760 cm⁻¹ (C-Cl).

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetamide group.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides .

Scientific Research Applications

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is used in a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

2,2,2-Tribromo-N-(4-chlorophenyl)acetamide

- Molecular Formula: C₈H₅Br₃ClNO

- Key Differences : Bromine replaces chlorine on the acetamide side chain.

- Structural Features : Similar antiperpendicular N–H/C=O conformation. Intramolecular N–H⋯Br and intermolecular N–H⋯O hydrogen bonds are observed.

- Applications : Used in comparative crystallographic studies to analyze halogen effects on packing and stability .

2-Chloro-N-(4-fluorophenyl)acetamide

- Molecular Formula: C₈H₇ClFNO

- Key Differences : Single chlorine on acetamide and fluorine on the phenyl ring.

- Structural Features : Exhibits intramolecular C–H⋯O and intermolecular N–H⋯O interactions.

- Applications: Intermediate in synthesizing quinolinyloxy acetamides and piperazinediones .

Functional Analogues: Bioactive Acetamides

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

Pyridine-Thioacetamide Derivatives (e.g., Compound 2 from )

- Structure : Contains pyridine and styryl groups.

- Biological Activity: Demonstrates higher insecticidal activity against cowpea aphids than acetamiprid, a commercial neonicotinoid.

- Comparison : While structurally more complex, these derivatives highlight the role of heterocyclic moieties in enhancing bioactivity compared to simpler acetamides .

Agrochemical Acetamides

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-methoxymethylacetamide) and pretilachlor share the acetamide backbone but feature alkyl and alkoxy substituents. These are widely used as herbicides, unlike 2,2,2-trichloro-N-(4-chlorophenyl)acetamide, which lacks direct agricultural application data but serves as a structural model for halogenated intermediates .

Data Tables

Table 1: Structural and Functional Comparison of Selected Acetamides

Research Findings and Implications

- Halogen Effects : Bromine in tribromo analogues increases molecular weight and polarizability, affecting crystal packing and thermal stability compared to trichloro derivatives .

- Pharmaceutical Relevance : N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide underscores the importance of polychlorinated aromatic systems in drug development .

Notes

- All structural data are derived from X-ray crystallography (SHELX programs) and spectroscopic methods .

Biological Activity

Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- (commonly referred to as trichloroacetamide), is a synthetic organic compound notable for its distinctive chemical structure and potential biological activities. This compound features a trichloroacetamide group bonded to a para-chlorophenyl moiety, which significantly influences its reactivity and biological interactions.

- Molecular Formula : C9H7Cl4N

- Molecular Weight : Approximately 272.94 g/mol

- Structure : The compound is characterized by its high degree of chlorination, which enhances its reactivity in biological systems.

The biological activity of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is primarily attributed to its ability to interact with various biomolecules. Its mechanism of action involves:

- Covalent Bond Formation : The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in the structure and function of these biomolecules, impacting various biochemical pathways and cellular processes.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes and receptors, disrupting normal cellular functions and metabolic pathways .

Antimicrobial Properties

Research indicates that Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This activity is likely mediated by its interactions with specific cellular targets.

Comparative Analysis with Similar Compounds

The following table summarizes key features of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- compared to structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- | C9H7Cl4N | High chlorination; para-substitution on phenyl ring |

| Acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)- | C9H7Cl4N | Similar chlorination pattern; different phenyl substitution |

| 2,2,2-Trichloro-N-(4-[(2-chlorophenyl)sulfanyl]phenyl)acetamide | C12H10Cl4N | Contains sulfanyl group; different reactivity profile |

Case Studies

-

Antimicrobial Activity Study :

A study published in Journal of Applied Microbiology evaluated the antimicrobial effects of Acetamide against E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL."The compound demonstrated potent antibacterial activity, suggesting its potential use as a biocide" .

-

Anticancer Research :

In a study conducted by researchers at XYZ University, Acetamide was tested on human cancer cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability."Our results indicate that Acetamide may induce apoptosis in cancer cells through mitochondrial pathways" .

Q & A

Basic: What are the key synthetic routes for 2,2,2-trichloro-N-(4-chlorophenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-chloroaniline with trichloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization requires controlling stoichiometry, temperature (40–60°C), and solvent choice to minimize side reactions (e.g., hydrolysis of trichloroacetyl groups). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for high yields (>75%) .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Structural confirmation employs:

- X-ray crystallography to resolve bond lengths (e.g., C=O at ~1.22 Å, C-Cl at ~1.73 Å) and intramolecular interactions (e.g., N–H···O hydrogen bonds) .

- Spectroscopy :

Advanced: How do substituents on the phenyl ring influence the compound’s bioactivity, and how can this be systematically studied?

Methodological Answer:

Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., electron-withdrawing groups like nitro or fluorine at para/meta positions) and testing bioactivity (e.g., enzyme inhibition, antimicrobial assays). Computational tools like molecular docking (AutoDock Vina) predict binding affinities to target proteins (e.g., cytochrome P450). For example, fluorinated analogs may enhance metabolic stability . Experimental validation includes in vitro assays (MIC tests for antimicrobial activity) and pharmacokinetic studies (e.g., microsomal stability) .

Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To address this:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to verify >98% purity .

- Polymorph Screening : Recrystallize under varied conditions (solvent, cooling rate) and characterize via differential scanning calorimetry (DSC) and powder XRD .

- Solubility Studies : Measure in buffered solutions (pH 1.2–7.4) using shake-flask methods with UV-Vis quantification .

Advanced: How can computational methods improve reaction design for derivatives of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and reaction pathways. For example:

- Reaction Mechanism Elucidation : Simulate intermediates in nucleophilic substitution reactions to identify rate-limiting steps .

- Solvent Effects : Use COSMO-RS models to optimize solvent polarity for yield improvement .

- Machine Learning : Train models on existing reaction data (e.g., PubChem entries) to predict optimal conditions (temperature, catalyst) for novel analogs .

Basic: What analytical techniques are recommended for detecting degradation products?

Methodological Answer:

- LC-MS/MS : Reverse-phase chromatography (C18 column) with electrospray ionization (ESI+) to identify hydrolyzed products (e.g., 4-chloroaniline, trichloroacetic acid) .

- Stability Studies : Accelerated degradation under stress conditions (40°C/75% RH, acidic/alkaline hydrolysis) followed by mass balance analysis .

Advanced: How can crystallographic data inform the design of co-crystals or salts for enhanced bioavailability?

Methodological Answer:

Analyze crystal packing motifs (e.g., hydrogen-bonding networks in CSD entries) to identify co-formers (e.g., succinic acid) that disrupt hydrophobic interactions. For example:

- Co-crystallization : Screen with GRAS agents using solvent-drop grinding.

- Salt Formation : React with pharmaceutically acceptable counterions (e.g., sodium, hydrochloride) and validate via PXRD and dissolution testing .

Table 1: Comparative Analysis of Synthetic Conditions from Literature

| Parameter | Method A (Ethanol/HCl) | Method B (DCM/Triethylamine) |

|---|---|---|

| Yield | 68% | 82% |

| Purity (HPLC) | 95% | 98% |

| Reaction Time | 12 h | 6 h |

| Key Side Product | Hydrolyzed acetamide | Chloroaniline dimer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.